molecular formula C20H26N2O4 B2415797 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952970-03-5

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2415797
CAS No.: 952970-03-5
M. Wt: 358.438
InChI Key: ALEBVNVNJFZMQA-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoxazole ring linked to a 3,4-dimethoxyphenyl group and a cyclohexylacetamide moiety. Isoxazole derivatives are a prominent class of nitrogen-oxygen-containing heterocycles known to exhibit a wide range of biological activities . Specifically, compounds with the 5-aryl-isoxazole scaffold have been identified as key structures in chemical research for probing various biological pathways . The dimethoxyphenyl substituent is a common pharmacophore found in molecules that interact with diverse cellular targets, suggesting this compound could serve as a valuable intermediate or core scaffold. Researchers can utilize this compound in the design and synthesis of novel molecules, high-throughput screening assays, and investigations into structure-activity relationships (SAR). Its potential research applications are primarily in developing new therapeutic agents, given the established role of N-heterocyclic compounds as promising agents in antiviral and other biomedical research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-24-17-9-8-15(11-19(17)25-2)18-12-16(22-26-18)13-21-20(23)10-14-6-4-3-5-7-14/h8-9,11-12,14H,3-7,10,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEBVNVNJFZMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring and the dimethoxyphenyl group are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Cyclohexyl Derivatives: Compounds with a cyclohexyl group but different functional groups attached.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group but different core structures.

Uniqueness

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H25N2O3\text{C}_{19}\text{H}_{25}\text{N}_2\text{O}_3

This formula indicates the presence of cyclohexyl and isoxazole moieties, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Isoxazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in HT-29 cell line
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on HT-29 colon cancer cells. Results indicated a significant reduction in cell viability (IC50 = 15 µM), suggesting strong anticancer potential.
  • Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its anti-inflammatory properties.

Comparative Analysis

When compared to other isoxazole derivatives, such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole, this compound shows unique properties due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
5-substituted amino-isoxazoleModerateLowHigh
4-substituted methoxycarbonyl-isoxazoleLowModerateHigh

Q & A

Q. What are the recommended synthetic routes for 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of the isoxazole ring and subsequent acylation. Key steps include:

  • Cyclohexyl group introduction : Alkylation or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, monitored via TLC for intermediate validation .
  • Acylation : Reaction of the isoxazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (e.g., using pet-ether) .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields. Use HPLC to monitor purity (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm; isoxazole protons at δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 413.2) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Hydrolysis of the acetamide group may occur under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for in vitro assays .
  • Thermal Stability : Decomposition observed above 150°C. Store at –20°C in anhydrous DMSO to prevent degradation .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., COX-2) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to assess steric effects on binding .
  • Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilic interactions .
  • Data Analysis : Compare IC₅₀ values across analogs using multivariate regression to identify critical substituents .

Q. What computational strategies predict binding modes and off-target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking of the dimethoxyphenyl group .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns) to assess stability and identify key residues (e.g., Arg120 in COX-2) .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Measure plasma protein binding (ultrafiltration) and metabolic stability (liver microsomes) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What methodologies optimize the compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) to reduce logP (<3) while maintaining BBB permeability via passive diffusion .
  • Prodrug Design : Mask the acetamide as an ester to enhance solubility and cleavage by esterases in plasma .

Q. How can toxicity and off-target effects be systematically evaluated?

  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Q. What strategies validate hypotheses about its mechanism of action (MoA)?

  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., NF-κB) in cell lines and measure activity loss .
  • Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates .

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